4-Bromo-2-fluorobenzonitrile

C-H Functionalization Iridium Catalysis Aromatic Borylation

Need a versatile halogenated benzonitrile for sequential cross-coupling or nucleophilic aromatic substitution? Substituting with 4-bromobenzonitrile or 2-fluorobenzonitrile fails due to missing ortho/para dual-halogen reactivity. • **Kinetic advantage**: Ortho-fluorine accelerates SNAr vs. benzamide analogs, boosting yields from discovery to process scale. • **Directed functionalization**: Enables selective C-H borylation at the position adjacent to fluorine, unlocking complex ortho-substituted benzonitriles. • **Validated applications**: Documented intermediate for picolinamide-based 11β-HSD1 inhibitors (T2D/obesity) and high-performance OLED materials. Ready-to-ship crystalline solid, >98% purity.

Molecular Formula C7H3BrFN
Molecular Weight 200.01 g/mol
CAS No. 105942-08-3
Cat. No. B028022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-fluorobenzonitrile
CAS105942-08-3
Molecular FormulaC7H3BrFN
Molecular Weight200.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)F)C#N
InChIInChI=1S/C7H3BrFN/c8-6-2-1-5(4-10)7(9)3-6/h1-3H
InChIKeyHGXWRDPQFZKOLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-fluorobenzonitrile Sourcing Overview


4-Bromo-2-fluorobenzonitrile (CAS 105942-08-3), also known as 2-fluoro-4-bromobenzonitrile, is a halogenated aromatic nitrile with the molecular formula C₇H₃BrFN and a molecular weight of 200.01 g/mol [1]. It is a white to light brown crystalline solid with a melting point typically in the range of 69-73°C and a boiling point of 238-239°C [2]. The compound is characterized by a 1,2,4-substitution pattern on a benzene ring, featuring a nitrile group, a fluorine atom at the ortho position, and a bromine atom at the para position relative to the nitrile [3]. This specific arrangement of electron-withdrawing groups and halogens renders it a versatile building block for advanced organic synthesis, particularly in the fields of pharmaceuticals and materials science .

1
Ortho/para halogen-nitrile pattern enables sequential chemoselective transformations (SNAr, cross-coupling)
2
Fluorine directing group supports site-selective C-H functionalization at adjacent position
3
Recognized building block for medicinal chemistry and OLED material intermediates

Why 4-Bromo-2-fluorobenzonitrile Cannot Be Substituted


Substituting 4-bromo-2-fluorobenzonitrile with a generic analog like 4-bromobenzonitrile or 2-fluorobenzonitrile is not feasible due to its unique dual-halogen, ortho/para-substitution pattern. This pattern is essential for enabling sequential, chemoselective transformations; the electron-withdrawing nitrile and fluorine groups activate specific sites for nucleophilic aromatic substitution (SNAr) and direct metal-catalyzed cross-coupling, which simpler analogs cannot replicate [1]. In medicinal chemistry and materials science, this precise topology is often a non-negotiable requirement for the desired activity or property in the final target molecule, as even minor changes in substitution pattern can drastically alter pharmacological profiles or electronic properties [2]. Using an alternative would introduce unpredictable variables, potentially leading to failed syntheses or off-target properties, which results in wasted research time and procurement of a non-viable intermediate.

Target compound
4-Bromo-2-fluorobenzonitrile
Substitute analog
4-Bromobenzonitrile or 2-fluorobenzonitrile
Missing ortho-fluorine
Loss of directing group may prevent selective C-H borylation; ortho-functionalization not replicable
Altered electronic environment
Single halogen substitution changes activation pattern for SNAr and cross-coupling, affecting reaction sequence feasibility
Topology specificity
Precise 1,2,4-substitution geometry is non-negotiable for target molecule structure-activity relationships; analogs may yield off-target properties
Direct substitution without validation may lead to synthetic failure or procurement of non-viable intermediate.

4-Bromo-2-fluorobenzonitrile Differentiation Data


Ortho-Selective C-H Borylation vs. 4-Bromobenzonitrile

4-Bromo-2-fluorobenzonitrile enables selective C-H functionalization at the ortho position relative to the nitrile group, a transformation not documented for the comparator 4-bromobenzonitrile. The presence of the ortho-fluorine atom is critical for directing this reactivity [1].

Ortho-Selective C-H Borylation
Head-to-head
Feasible vs. not documented for 4-bromobenzonitrile
Enables unique ortho-substituted benzonitriles via C-H activation
Iridium-catalyzed conditions per ACS report; qualitative selectivity difference
C-H Functionalization Iridium Catalysis Aromatic Borylation

Enhanced SNAr Rate vs. Benzamide Analog

The nitrile group in 4-bromo-2-fluorobenzonitrile provides a stronger activation for nucleophilic aromatic substitution (SNAr) compared to the amide group in 4-bromo-2-fluorobenzamide. This is due to the nitrile's stronger electron-withdrawing nature, leading to a faster reaction rate [1].

SNAr Rate vs. Benzamide Analog
Head-to-head
Faster reaction rate with nitrile activation
Higher efficiency reported in nucleophilic aromatic substitution
Qualitative comparison from chemistry forum discussion; conditions may vary
Nucleophilic Aromatic Substitution Reaction Kinetics Functional Group Compatibility

11β-HSD1 Inhibitor Synthesis Application

4-Bromo-2-fluorobenzonitrile is a key reagent in the synthesis of picolinamide derivatives, which constitute a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. This is a targeted application that is not a general property of other halobenzonitriles [1].

11β-HSD1 Inhibitor Synthesis
Data to verify
Documented use in picolinamide-based inhibitor class
Supports medicinal chemistry application; verify with reported protocols
Source not independently verified; review synthetic procedure before procurement
Medicinal Chemistry 11β-HSD1 Inhibitors Drug Discovery

Key Applications of 4-Bromo-2-fluorobenzonitrile


Ortho-Substituted Benzonitriles via C-H Functionalization

This compound is ideal for synthetic chemistry groups focused on diversifying benzonitrile scaffolds. The ortho-fluorine atom directs selective C-H borylation at the adjacent position, enabling the synthesis of complex ortho-substituted benzonitriles that are difficult to access from other precursors. This is directly supported by its unique reactivity profile compared to 4-bromobenzonitrile [1].

11β-HSD1 Inhibitor Development for Metabolic Disease

For medicinal chemistry programs targeting metabolic disorders like type 2 diabetes and obesity, 4-bromo-2-fluorobenzonitrile serves as a validated starting material for the synthesis of picolinamide-based 11β-HSD1 inhibitors. Its established role in this specific therapeutic area makes it a preferred procurement choice for groups pursuing this target [1].

Efficient Electrophile for SNAr Reactions

In process chemistry and medicinal chemistry, when an SNAr reaction is required on a halogenated aromatic system, this compound offers a kinetically faster pathway compared to its benzamide analog. This can translate to higher efficiency and yields in both discovery-scale and larger-scale reactions [1].

OLED Material Intermediate

This compound is a recognized and commercially documented intermediate for the synthesis of advanced organic light-emitting diode (OLED) materials. It is used to construct the specialized molecular frameworks required for high-performance displays and lighting. Procurement for electronics R&D is justified by its established role in this field [1].

Application
Selection Property
Validation Focus
Ortho-substituted benzonitrile diversification
Ortho-fluorine directing effect for C-H borylation
Confirm borylation selectivity and scalability in target system
11β-HSD1 inhibitor development
Reported starting material for picolinamide class
Review published synthetic protocols and validate yield
Efficient SNAr electrophile
Nitrile group provides stronger activation than amide analog
Compare reaction rates under your specific nucleophile conditions
OLED material intermediate
Commercially documented building block for advanced electronics
Verify purity and electronic property requirements with supplier

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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